Here are some specific applications of Biotin-PEG7-Amine in scientific research:
Biotin-PEG7-Amine is a versatile compound characterized by the presence of a biotin moiety linked to a polyethylene glycol (PEG) chain, terminating in a primary amine group. Its chemical formula is C26H50N4O9S, and it has a molecular weight of approximately 594.77 g/mol . The compound is designed to enhance solubility and stability, making it suitable for various biochemical applications. The primary amine group allows for reactive interactions with other functional groups, facilitating bioconjugation processes .
Biotin-PEG7-Amine exhibits significant biological activity due to its ability to facilitate the attachment of biotin to various biomolecules. This property enables researchers to track and study proteins, nucleic acids, and other biological entities in complex systems. The compound's hydrophilic PEG spacer enhances solubility in aqueous environments, which is beneficial for biological assays and applications .
The synthesis of Biotin-PEG7-Amine typically involves several steps:
Biotin-PEG7-Amine has diverse applications in various fields:
Interaction studies utilizing Biotin-PEG7-Amine often focus on its ability to bind with avidin or streptavidin. These studies help elucidate protein-protein interactions and can be applied in various experimental setups, such as pull-down assays and affinity chromatography. The flexibility provided by the PEG linker enhances the accessibility of the biotin moiety, improving interaction efficiency .
Biotin-PEG7-Amine shares structural similarities with several other compounds that also incorporate PEG linkers and biotin moieties. Here are some comparable compounds:
Compound | Structure Characteristics | Unique Features |
---|---|---|
Biotin-PEG2-Amine | Shorter PEG chain (2 units) | Faster reaction kinetics due to shorter linker |
Biotin-PEG4-Amine | Intermediate PEG chain (4 units) | Balances solubility and flexibility |
Biotin-PEG11-Amine | Longer PEG chain (11 units) | Higher hydrophilicity and stability in aqueous solutions |
Biotin-PEG8-Azide | Contains an azide group instead of an amine | Useful for click chemistry applications |
Biotin-PEG7-Amine is unique due to its optimal balance between length and reactivity, making it particularly effective for various biochemical applications while maintaining good solubility and stability properties .
The discovery of biotin (vitamin B7) in the 1930s laid the groundwork for understanding its role as a cofactor in carboxylation reactions. Concurrently, the development of PEG polymers in the mid-20th century revolutionized drug formulation by improving pharmacokinetics and reducing immunogenicity. The fusion of these two concepts—biotin’s binding specificity and PEG’s biocompatibility—emerged in the 1990s with advances in heterobifunctional PEG synthesis, enabling precise spatial control in bioconjugates.
Biotin-PEG7-amine was first synthesized to address limitations in early biotinylation reagents, which suffered from poor solubility and steric hindrance. The incorporation of a seven-unit PEG spacer (29.8 Å) optimized the distance between biotin and conjugated molecules, enhancing binding efficiency in assays like ELISA and pull-down experiments. Patent filings from 2017 highlight improved synthetic routes using tert-butyl acrylate and p-toluenesulfonyl chloride, achieving yields exceeding 30%.